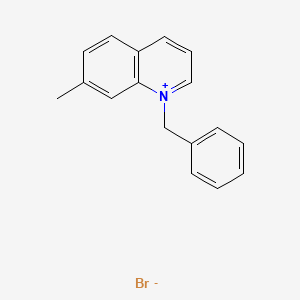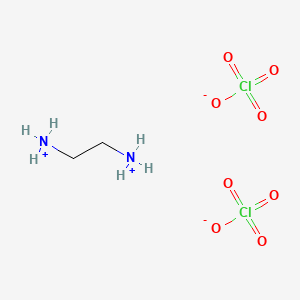
1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one is a chemical compound known for its unique structure, which includes a benzotriazole ring attached to an undecane chain. This compound is often utilized in various chemical reactions and industrial applications due to its stability and reactivity.
準備方法
The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one typically involves the reaction of benzotriazole with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography .
化学反応の分析
1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazole ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) or acetonitrile (MeCN), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a coupling reagent in peptide synthesis due to its ability to activate carboxyl groups and facilitate the formation of peptide bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
作用機序
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzotriazole ring can stabilize transition states and intermediates, making it a versatile reagent in organic synthesis. Molecular targets and pathways involved include interactions with carboxyl groups, amines, and other nucleophilic or electrophilic sites in target molecules .
類似化合物との比較
Similar compounds to 1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one include:
1H-Benzotriazole: A simpler structure with similar reactivity but without the long alkyl chain.
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate: Known for its use in peptide synthesis with enhanced reactivity and stability.
1H-1,2,3-Benzotriazol-1-ol monohydrate: Used as a reagent in organic synthesis with similar stabilizing properties .
This compound is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to its simpler counterparts.
特性
IUPAC Name |
1-(benzotriazol-1-yl)undecan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-2-3-4-5-6-7-8-9-14-17(21)20-16-13-11-10-12-15(16)18-19-20/h10-13H,2-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGPZNBUETWVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)N1C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,2-Dimethyl-5-[(4-pyridinylthio)methyl]-4(1H)-pyrimidinimine perchlorate](/img/structure/B7779021.png)



![4-Amino-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-dimethylpyrimidin-1-ium perchlorate](/img/structure/B7779060.png)


![2-Methyl-5-[(4-methylpyridin-1-ium-1-yl)methyl]pyrimidin-1-ium-4-amine;dichloride](/img/structure/B7779073.png)


![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B7779099.png)



